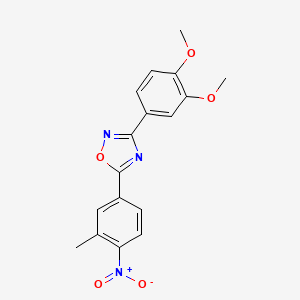

3-(3,4-二甲氧基苯基)-5-(3-甲基-4-硝基苯基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to our subject, typically involves reactions such as the Huisgen reaction or cyclization processes. For instance, compounds with the oxadiazole unit have been prepared by cyclization reactions of benzoylbenzohydrazides in the presence of SOCl2, showcasing a method that might be applicable to our target molecule's synthesis (Mikhailov et al., 2018).

Molecular Structure Analysis

The molecular structure of related 1,3,4-oxadiazoles reveals nearly planar oxadiazole rings, with dihedral angles indicating the spatial arrangement of substituent phenyl rings. This structural arrangement can significantly affect the compound's properties and reactivity (Limbach et al., 2016).

Chemical Reactions and Properties

1,3,4-Oxadiazole compounds undergo various chemical reactions, including substitution and nitration, under different conditions. For example, nitration of diphenyl-1,3,4-oxadiazole yields a mixture of bisnitrophenyl derivatives, highlighting the reactivity of the oxadiazole ring towards electrophilic substitution (Blackhall et al., 1980).

Physical Properties Analysis

The crystal and molecular structure analysis of similar compounds provides insights into their physical properties. For example, hydrogen bonding and π-π interactions play a crucial role in the stabilization of the crystal structure, affecting the compound's melting point, solubility, and stability (Fun et al., 2010).

Chemical Properties Analysis

1,3,4-Oxadiazole derivatives exhibit a range of chemical properties, including luminescence and the ability to form stable complexes with metals. The presence of substituents like dimethoxyphenyl groups can influence these properties, altering their electronic structure and reactivity (Mekkey et al., 2020).

科学研究应用

抗菌和抗增殖活性

Al-Wahaibi 等人(2021 年)对与目标化合物密切相关的 1,3,4-恶二唑 N-曼尼希碱基的研究表明其具有显著的抗菌和抗增殖活性。这些化合物对致病菌和酵母样真菌表现出抑制作用,并且对包括前列腺癌、结直肠癌、肝细胞癌、上皮样癌和乳腺癌细胞在内的多种癌细胞系具有有效的抗增殖活性。这表明它们具有开发新的抗菌剂和癌症治疗剂的潜力 Al-Wahaibi, A. A. Mohamed, S. S. Tawfik, H. M. Hassan, & A. El-Emam, 2021.

酶抑制和抗菌潜力

Virk 等人(2023 年)探讨了 1,3,4-恶二唑衍生物的生物学评估,重点介绍了它们适度的抗菌潜力和显着的酶抑制能力。这项研究强调了这些化合物的生物化学意义,并将它们作为进一步药物开发过程的候选物,特别是针对细菌感染和特定的酶促途径 Virk, N., J. Iqbal, A. Aziz-ur-Rehman, M. Abbasi, S. Z. Siddiqui, S. Rasool, Mehr-un-Nisa, M. Abid, H. Khalid, F. Zafar, & H. Javaid, 2023.

缓蚀

Lagrenée 等人(2001 年)记录了取代恶二唑对缓蚀的影响,表明这些化合物在保护腐蚀环境中的金属方面是有效的。具体而言,该研究重点关注盐酸中低碳钢的缓蚀,这是工业环境中的常见挑战,从而证明了恶二唑衍生物在材料科学和工程中的实际应用 Lagrenée, M., B. Mernari, N. Chaibi, M. Traisnel, H. Vezin, & F. Bentiss, 2001.

抗癌评估

Polkam 等人(2021 年)报道了新型 1,3,4-恶二唑衍生物的合成和抗癌评估,确定了对乳腺癌细胞系具有显着活性的化合物。这突出了恶二唑衍生物在肿瘤学中的治疗潜力,为开发新型抗癌剂提供了途径 Polkam, N., S. Malthum, J. Anireddy, U. Brahma, & G. N. Naidu Vegi, 2021.

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5/c1-10-8-12(4-6-13(10)20(21)22)17-18-16(19-25-17)11-5-7-14(23-2)15(9-11)24-3/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNSLHIUTWRZNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)

![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)

![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)

![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)

![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)

![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)

![3-[({[1-(4-fluorophenyl)cyclopentyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5572464.png)

![5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5572476.png)

![2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572482.png)